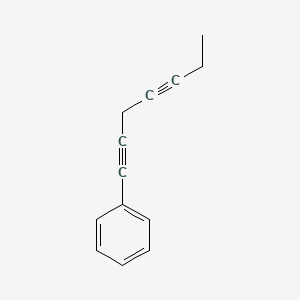
(Hepta-1,4-diyn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hepta-1,4-diyn-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with a hepta-1,4-diynyl group. This compound is of interest due to its unique structure, which includes a conjugated system of triple bonds, making it a subject of study in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,4-diyn-1-yl)benzene typically involves the coupling of a benzene derivative with a hepta-1,4-diynyl precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to facilitate the formation of the carbon-carbon triple bond. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium(0) complexes
Co-catalyst: Copper(I) iodide
Base: Triethylamine or potassium carbonate
Temperature: Room temperature to 80°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing scalable purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Hepta-1,4-diyn-1-yl)benzene: undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of the triple bonds can yield alkenes or alkanes, typically using catalysts such as palladium on carbon or Lindlar’s catalyst.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in organic solvents.
Reduction: Hydrogen gas with palladium on carbon or Lindlar’s catalyst.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(Hepta-1,4-diyn-1-yl)benzene: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Studied for its potential in creating conductive polymers and nanomaterials due to its conjugated triple bond system.
Biology and Medicine: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism by which (Hepta-1,4-diyn-1-yl)benzene exerts its effects is largely dependent on its chemical reactivity. The conjugated triple bond system allows for interactions with various molecular targets, facilitating reactions such as addition or substitution. The benzene ring can participate in π-π stacking interactions, influencing the compound’s behavior in complex molecular environments.
Comparison with Similar Compounds
(Hepta-1,4-diyn-1-yl)benzene: can be compared with other compounds containing conjugated triple bonds or benzene derivatives:
Phenylacetylene: Similar in having a benzene ring and a triple bond, but with a simpler structure.
Diphenylacetylene: Contains two benzene rings connected by a triple bond, offering different reactivity and applications.
1,4-Diethynylbenzene: Similar in having two triple bonds, but with different substitution patterns.
The uniqueness of This compound lies in its extended conjugated system, which provides distinct electronic properties and reactivity compared to simpler analogs.
Properties
CAS No. |
888948-84-3 |
|---|---|
Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
hepta-1,4-diynylbenzene |
InChI |
InChI=1S/C13H12/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2,5H2,1H3 |
InChI Key |
PLHJJXHHOOAKQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



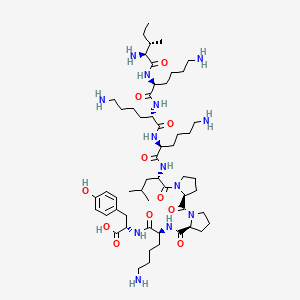
![7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B12605529.png)

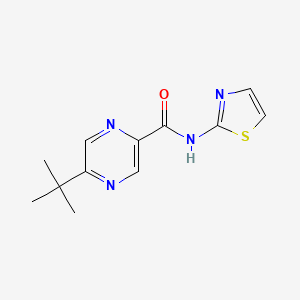
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)

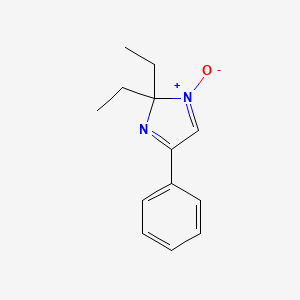
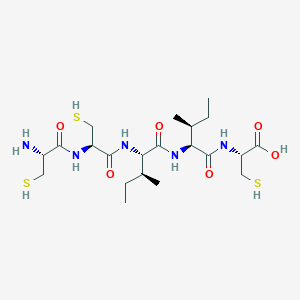
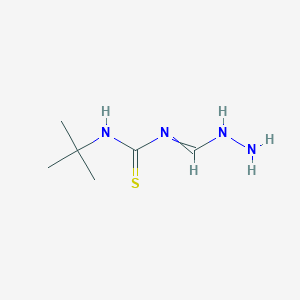
![4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine](/img/structure/B12605568.png)
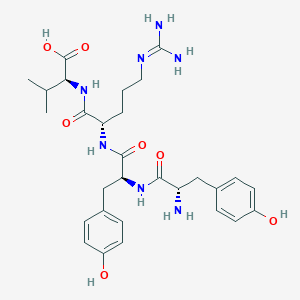
![5-Chloro-6'-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3'-bipyridine](/img/structure/B12605586.png)
![(E)-Methyl[(4E)-4-(2-phenylethylidene)cyclohexa-2,5-dien-1-ylidene]oxidanium](/img/structure/B12605590.png)
